molecular formula C17H19ClN2O4S B3567429 N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3567429
M. Wt: 382.9 g/mol
InChI Key: SDISEGYDYMSBCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with a carboxylic acid or its derivative, in this case, a sulfonyl chloride . The presence of the methoxy and chloro groups on the phenyl rings suggests that these groups were likely added in a separate step, possibly through electrophilic aromatic substitution .


Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines, and under certain conditions, they can be reduced to amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its polarity, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein in the body and altering its function .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. It could also be interesting to study the effect of modifying the structure, for example by changing the substituents on the phenyl rings .

Properties

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-15(18)8-5-9-16(12)20(25(3,22)23)11-17(21)19-13-6-4-7-14(10-13)24-2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDISEGYDYMSBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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